Octasilsesquioxane cage

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

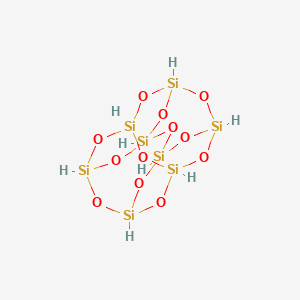

Octasilsesquioxane cage is a silsesquioxane cage.

Applications De Recherche Scientifique

Chemical Sensors

Fluoride Ion Detection

Octasilsesquioxane cages have been utilized in the development of chemosensors for detecting fluoride ions. For instance, anthracene-conjugated octameric silsesquioxane cages exhibit fluorescence changes upon interaction with fluoride ions, allowing for sensitive detection. The fluorescence response is influenced by the cage's electronic properties and the nature of the substituents attached to it. Studies have shown that these sensors can distinguish between different anionic guests based on their fluorescence emissions, making them valuable for environmental monitoring and analytical chemistry applications .

Antimicrobial Coatings

Biocidal Properties

The incorporation of quaternary ammonium groups into octasilsesquioxane structures has led to the creation of effective antimicrobial coatings. These coatings demonstrate significant efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The small size (2-5 nm) of silsesquioxanes allows for high charge density similar to dendrimers, enhancing their biocidal properties. Such coatings are particularly useful in medical settings, where they can be applied to surfaces to prevent bacterial growth and contamination .

| Property | Details |

|---|---|

| Size | 2-5 nm |

| Efficacy | Effective against Gram-positive and Gram-negative bacteria |

| Application | Medical coatings, hospital equipment |

Biomedical Applications

Hydrogels and Tissue Engineering

Octasilsesquioxane cages are increasingly being integrated into hydrogel formulations for biomedical applications such as wound healing, drug delivery, and tissue regeneration. Their incorporation improves the mechanical properties and biocompatibility of hydrogels. For example, studies have shown that silsesquioxane-modified hydrogels enhance cell adhesion and proliferation while promoting angiogenesis in bone repair applications. The tunable structure of these materials allows for controlled release of growth factors, further supporting tissue regeneration .

Nanocomposites

Polymer Compatibility and Reinforcement

The use of octasilsesquioxane cages as nanofillers in polymer matrices has been explored to enhance material properties such as thermal stability, mechanical strength, and flame resistance. These hybrid materials benefit from the unique inorganic-organic nature of silsesquioxanes, which improves compatibility with various polymers. Research indicates that incorporating octasilsesquioxanes into polymer systems can lead to improved dispersion and reduced agglomeration of nanoparticles, resulting in superior performance characteristics .

| Application Area | Benefits |

|---|---|

| Biomedical Materials | Enhanced cell adhesion and proliferation |

| Nanocomposites | Improved thermal stability and mechanical properties |

Case Study 1: Fluoride Detection

In a study involving anthracene-conjugated octasilsesquioxane cages, researchers demonstrated that these compounds could effectively detect fluoride ions through changes in fluorescence emission. The study highlighted the ability to differentiate between various anions based on their interactions with the cage structure, showcasing the potential for environmental monitoring applications .

Case Study 2: Antimicrobial Coatings

Another research effort focused on developing antimicrobial coatings using quaternary ammonium-functionalized octasilsesquioxanes. The coatings were tested in hospital environments, showing significant reductions in bacterial colonization on surfaces treated with these materials compared to untreated controls .

Propriétés

Formule moléculaire |

H8O12Si8 |

|---|---|

Poids moléculaire |

424.74 g/mol |

Nom IUPAC |

2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |

InChI |

InChI=1S/H8O12Si8/c1-13-2-15-6-17-4-14(1)5-18-7-16(3-13)9-19(8-15)12-20(10-17)11-18/h13-20H |

Clé InChI |

POPVULPQMGGUMJ-UHFFFAOYSA-N |

SMILES canonique |

O1[SiH]2O[SiH]3O[SiH]4O[SiH]1O[SiH]5O[SiH](O2)O[SiH](O3)O[SiH](O4)O5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.